An In-depth Technical Guide to Ginkgolide J: Chemical Structure, Properties, and Biological Activity
An In-depth Technical Guide to Ginkgolide J: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ginkgolide J, a unique terpene trilactone, is a constituent of the leaves of the Ginkgo biloba tree. As a member of the ginkgolide family, it shares a complex and rigid cage-like molecular architecture. This intricate structure is responsible for its significant biological activities, which have garnered considerable interest within the scientific and medical communities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological functions of Ginkgolide J, with a focus on its neuroprotective and anti-inflammatory effects. Detailed experimental protocols for its isolation and key biological assays are also presented to facilitate further research and development.
Chemical Structure and Properties
Ginkgolide J is a diterpenoid trilactone characterized by a hexacyclic C20 skeleton.[1] Its structure includes a spiro[2][2]-nonane system, three lactone rings, and a tetrahydrofuran (B95107) ring, with a distinctive tert-butyl group.[3][4] The specific arrangement and stereochemistry of its functional groups are crucial for its biological activity.
The chemical and physical properties of Ginkgolide J are summarized in the table below. It is noteworthy that while some sources report a melting point of 41-42 °C, this may be anomalous for a molecule of this nature and may warrant further investigation.[5] Ginkgolide J is sparingly soluble in water but shows good solubility in organic solvents like dimethyl sulfoxide (B87167) (DMSO).[2][6]
| Property | Value | Reference(s) |
| IUPAC Name | (1R,3R,6R,7S,8S,9R,10S,11S,13S,16S,17R)-8-tert-butyl-6,9,17-trihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.0¹,¹¹.0³,⁷.0⁷,¹¹.0¹³,¹⁷]nonadecane-5,15,18-trione | [7] |
| CAS Number | 107438-79-9 | [5][7] |
| Molecular Formula | C₂₀H₂₄O₁₀ | [7][8] |
| Molecular Weight | 424.40 g/mol | [7][8] |
| Melting Point | 41-42 °C | [5] |
| Solubility | Insoluble in water; Soluble in DMSO | [2][6] |
| Purity | ≥98% (Commercially available) | [6][9] |
Spectroscopic Data
The structural elucidation of Ginkgolide J has been accomplished through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed ¹H and ¹³C NMR spectral data in DMSO-d₆ have been reported and are crucial for the unambiguous identification of Ginkgolide J.[5] The chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard, and coupling constants (J) are given in Hertz (Hz).
Mass Spectrometry (MS): High-resolution mass spectrometry provides an accurate mass measurement, confirming the elemental composition of Ginkgolide J. Fragmentation patterns observed in MS/MS experiments are characteristic of the ginkgolide skeleton and can be used for structural confirmation.[10]
Infrared (IR) Spectroscopy: The IR spectrum of Ginkgolide J displays characteristic absorption bands corresponding to its functional groups. These include strong C=O stretching vibrations from the lactone rings and broad O-H stretching from the hydroxyl groups.[5]
Biological Activities and Signaling Pathways
Ginkgolide J exhibits a range of biological activities, with its neuroprotective and anti-inflammatory properties being the most extensively studied.
Neuroprotective Effects
Ginkgolide J has demonstrated significant neuroprotective potential in various in vitro and in vivo models. It has been shown to protect neurons from apoptotic damage induced by various stressors.[2][11] One of the key mechanisms underlying its neuroprotective action is its ability to counteract the detrimental effects of amyloid-β (Aβ) peptides, which are implicated in the pathology of Alzheimer's disease.[6]
Anti-inflammatory Effects
Ginkgolide J exerts potent anti-inflammatory effects, which are attributed to its ability to modulate key inflammatory signaling pathways. It is a known antagonist of the Platelet-Activating Factor (PAF) receptor, a key mediator in inflammatory and thrombotic processes.[3] By blocking the PAF receptor, Ginkgolide J can inhibit a cascade of inflammatory events.
Furthermore, ginkgolides have been shown to inhibit the activation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[12] These pathways play a central role in the expression of pro-inflammatory genes, including cytokines and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
Experimental Protocols
Isolation and Purification of Ginkgolide J
The following is a generalized protocol for the isolation and purification of Ginkgolide J from Ginkgo biloba leaves, synthesized from established methods.[7][8]
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Extraction:
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Liquid-Liquid Partition:
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The aqueous extract is partitioned against an immiscible organic solvent, typically ethyl acetate, to selectively extract the ginkgolides and other terpene trilactones.[7]
-
The ethyl acetate fractions are collected and combined.
-
-
Concentration:
-
The ethyl acetate is removed under reduced pressure to yield a crude extract enriched in terpene trilactones.[7]
-
-
Chromatographic Separation:
-
The crude extract is subjected to medium-pressure liquid chromatography (MPLC) on a stationary phase of silica gel impregnated with sodium acetate.[7]
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A gradient elution system, for example, starting with a mixture of petroleum ether and ethyl acetate and gradually increasing the polarity, is used to separate the different ginkgolides.[7]
-
Fractions are collected and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
-
Purification:
-
Fractions containing predominantly Ginkgolide J are pooled and concentrated.
-
Final purification is achieved by recrystallization from a suitable solvent system, such as methanol-water, to yield pure Ginkgolide J.[7]
-
Platelet-Activating Factor (PAF) Receptor Binding Assay
This protocol is adapted from methods used for other ginkgolides to assess the PAF receptor antagonist activity of Ginkgolide J.
-
Cell Culture:
-
A suitable cell line expressing the human PAF receptor is cultured under standard conditions.
-
-
Radioligand Binding Assay:
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Cells are harvested and membranes are prepared.
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Cell membranes are incubated with a radiolabeled PAF receptor agonist (e.g., [³H]PAF) in the presence and absence of varying concentrations of Ginkgolide J.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled PAF.
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The reaction is terminated, and the bound radioligand is separated from the unbound by rapid filtration.
-
The amount of radioactivity on the filters is quantified by liquid scintillation counting.
-
-
Data Analysis:
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The specific binding is calculated by subtracting non-specific binding from total binding.
-
The inhibitory concentration (IC₅₀) of Ginkgolide J, the concentration that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis of the competition binding data.
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In Vitro Anti-inflammatory Assay (Measurement of NO, COX-2, and Cytokines)
This protocol outlines a general method to evaluate the anti-inflammatory effects of Ginkgolide J in a macrophage cell line (e.g., RAW 264.7).
-
Cell Culture and Treatment:
-
RAW 264.7 cells are cultured in appropriate media.
-
Cells are pre-treated with various concentrations of Ginkgolide J for a specified time (e.g., 1 hour).
-
Inflammation is induced by stimulating the cells with lipopolysaccharide (LPS).
-
-
Nitric Oxide (NO) Measurement:
-
After the treatment period, the cell culture supernatant is collected.
-
The concentration of nitrite (B80452) (a stable metabolite of NO) in the supernatant is measured using the Griess reagent.
-
-
Western Blot Analysis for COX-2:
-
Cell lysates are prepared from the treated cells.
-
Protein concentrations are determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with a primary antibody specific for COX-2, followed by a horseradish peroxidase-conjugated secondary antibody.
-
The protein bands are visualized using a chemiluminescence detection system.
-
-
Cytokine Measurement (ELISA):
-
The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant are quantified using specific enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.
-
-
Data Analysis:
-
The results are expressed as a percentage of the LPS-stimulated control.
-
Statistical analysis is performed to determine the significance of the inhibitory effects of Ginkgolide J.
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Conclusion
Ginkgolide J is a structurally complex natural product with significant and promising biological activities. Its neuroprotective and anti-inflammatory properties, mediated in part through the antagonism of the PAF receptor and modulation of key inflammatory signaling pathways, make it a compelling candidate for further investigation in the context of neurodegenerative and inflammatory diseases. The detailed chemical information and experimental protocols provided in this guide are intended to serve as a valuable resource for researchers dedicated to exploring the therapeutic potential of this fascinating molecule.
References
- 1. columbia.edu [columbia.edu]
- 2. Neuroregulatory role of ginkgolides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ginkgolide J | C20H24O10 | CID 11154476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The protective mechanism of Ginkgolides and Ginkgo flavonoids on the TNF-α induced apoptosis of rat hippocampal neurons and its mechanisms in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ginkgolide J - LKT Labs [lktlabs.com]
- 7. scienceopen.com [scienceopen.com]
- 8. Ginkgolide A Ameliorates LPS-Induced Inflammatory Responses In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ginkgolide J | CymitQuimica [cymitquimica.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Collection - Preparation of 7-Substituted Ginkgolide Derivatives:â Potent Platelet Activating Factor (PAF) Receptor Antagonists - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
